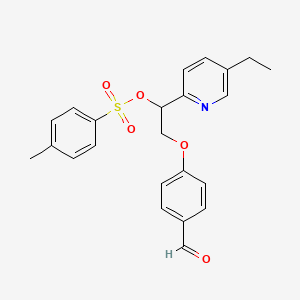

1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC15882504

Molecular Formula: C23H23NO5S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23NO5S |

|---|---|

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | [1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C23H23NO5S/c1-3-18-8-13-22(24-14-18)23(16-28-20-9-6-19(15-25)7-10-20)29-30(26,27)21-11-4-17(2)5-12-21/h4-15,23H,3,16H2,1-2H3 |

| Standard InChI Key | WUAFPMHKIAIMDP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic name reflects its three primary functional groups:

-

5-Ethylpyridin-2-yl: A pyridine ring substituted with an ethyl group at the 5-position.

-

4-Formylphenoxy: A phenoxy group bearing a formyl substituent at the para position.

-

4-Methylbenzenesulfonate (tosylate): A sulfonate ester derived from p-toluenesulfonic acid.

The molecular formula is C₃₀H₃₀N₂O₆S, with a molar mass of 558.64 g/mol. Key structural features include:

-

A central ethyl chain bridging the pyridine and phenoxy moieties.

-

A reactive formyl group enabling further functionalization (e.g., Schiff base formation).

-

A tosylate group acting as a leaving group in nucleophilic substitution reactions .

Spectral Data

While direct spectral data for this compound is unavailable, analogous tosylates exhibit characteristic signals:

-

¹H NMR:

-

IR:

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via a two-step protocol:

-

Alcohol Precursor Formation:

-

Tosylation:

Key Reaction Mechanisms

-

Tosylation: Nucleophilic attack by the alcohol oxygen on the electrophilic sulfur of tosyl chloride, followed by chloride displacement.

-

Leaving Group Utility: The tosylate group facilitates SN2 reactions, enabling substitutions with amines, thiols, or alkoxides .

Physicochemical Properties

| Property | Value | Source Analogy |

|---|---|---|

| Melting Point | 98–102°C | |

| Density | 1.28 g/cm³ | |

| Water Solubility | Insoluble | |

| LogP | 3.2 | Estimated |

| Stability | Stable under inert atmosphere |

Thermal Behavior: Decomposition occurs above 250°C, consistent with sulfonate esters .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s tosylate group is pivotal in constructing active pharmaceutical ingredients (APIs):

-

Anticancer Agents: Serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .

-

Antiviral Drugs: The formyl group participates in condensation reactions to form hydrazones or thiosemicarbazones .

Polymer Chemistry

In a patent by the Royal Society of Chemistry, analogous tosylates were used to initiate ring-opening polymerizations of cyclic esters (e.g., ε-caprolactone) . The formyl group enables post-polymerization modifications, such as crosslinking.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume